N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring, a naphthylsulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Sulfonylation of the Naphthalene Ring: The naphthylsulfonyl group can be introduced by reacting naphthalene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base.
Formation of the Propanamide Moiety: The propanamide group can be synthesized by reacting a suitable amine with acryloyl chloride or through the amidation of a carboxylic acid derivative.
Industrial Production Methods
Industrial production of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the naphthylsulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and naphthylsulfonyl groups.
Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.
Substitution: Substituted amides, sulfonamides, and other derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyrazole and sulfonyl groups.
Materials Science: The compound can be investigated for its potential use in the development of novel materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring and sulfonyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that modulate the activity of biological targets.
Comparison with Similar Compounds
Similar Compounds
N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE: Similar structure but with a methyl group instead of an ethyl group.
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(2-BENZENESULFONYL)PROPANAMIDE: Similar structure but with a benzenesulfonyl group instead of a naphthylsulfonyl group.
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure but with a butanamide moiety instead of a propanamide moiety.
Uniqueness
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the specific combination of the pyrazole ring, ethyl group, naphthylsulfonyl group, and propanamide moiety. This unique structure may confer distinct physicochemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C19H21N3O3S/c1-2-22-11-9-17(21-22)14-20-19(23)10-12-26(24,25)18-8-7-15-5-3-4-6-16(15)13-18/h3-9,11,13H,2,10,12,14H2,1H3,(H,20,23) |
InChI Key |
OFIYQAGNLNVMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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